8-chloro-3H-benzo[d][1,2,3]triazin-4-one
Overview
Description
8-chloro-3H-benzo[d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of benzotriazinones. This compound is characterized by a triazine ring fused to a benzene ring, with a chlorine atom at the 8th position.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various bioactive molecules and natural products .
Mode of Action
The compound undergoes a region-selective visible-light-mediated denitrogenative alkene insertion to obtain 3-substituted indolones . This process involves a switch from reported nickel catalysis to photocatalysis, resulting in different reactivity . The photocatalytic denitrogenation and subsequent nitrogen-mediated hydrogen transfer lead to the exclusive formation of 3-substituted indolones .
Action Environment
The action of 8-chloro-3H-benzo[d][1,2,3]triazin-4-one is influenced by environmental factors such as light, given its involvement in photocatalytic reactions . The stability and efficacy of this compound under different environmental conditions would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3H-benzo[d][1,2,3]triazin-4-one typically involves the diazotization of 2-aminobenzamides followed by cyclization. One common method includes the reaction of 2-aminobenzamide with sodium nitrite and hydrochloric acid to form a diazonium salt, which then undergoes cyclization to yield the desired benzotriazinone . This reaction is usually carried out under mild conditions to avoid the decomposition of the diazonium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters and can improve the yield and purity of the final product. The use of polymer-supported reagents and catalysts can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-chloro-3H-benzo[d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced under specific conditions to yield different oxidation states of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazinones, oxidized or reduced derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
Comparison with Similar Compounds
8-chloro-3H-benzo[d][1,2,3]triazin-4-one can be compared with other benzotriazinones and related heterocyclic compounds:
1,2,3-Benzotriazin-4(3H)-one: Similar structure but without the chlorine atom at the 8th position. It exhibits different biological activities and reactivity.
1,2,3-Benzothiatriazine-1,1(2H)-dioxide: Contains a sulfur atom in place of one of the nitrogen atoms in the triazine ring.
1,2,3-Triazines: A broader class of compounds that includes various derivatives with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
8-chloro-3H-1,2,3-benzotriazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3H,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGSAHSYQVYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552075 | |
Record name | 8-Chloro-1,2,3-benzotriazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18343-45-8 | |
Record name | 8-Chloro-1,2,3-benzotriazin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18343-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-1,2,3-benzotriazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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